molecular formula C8H10N2O5S B2433614 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide CAS No. 42247-91-6

4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide

Cat. No.: B2433614
CAS No.: 42247-91-6
M. Wt: 246.24
InChI Key: WSOMANNJPFZGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 42247-91-6) is a benzenesulfonamide derivative of research interest, particularly in the field of enzyme inhibition. It belongs to a class of N-nitro sulfonamides investigated as carbonic anhydrase inhibitors (CAIs) . This compound has demonstrated a selective inhibitory profile against tumor-associated isoforms, such as hCA IX and XII, showing significantly greater efficacy against these isoforms compared to the ubiquitous off-target isoforms hCA I and II . The mechanism of action for this class of inhibitors involves the deprotonated sulfonamide nitrogen atom coordinating directly to the zinc ion in the enzyme's active site in a tetrahedral geometry, a binding mode confirmed by X-ray crystallography . The structural features of the molecule, including the N-nitro substituent, are key to its distinct binding orientation and selectivity, offering a potential avenue for the development of targeted therapies . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can find high-purity 4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide available for purchase from various chemical suppliers .

Properties

IUPAC Name

4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-9(2)16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMANNJPFZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Pre-Functionalized Intermediates

Alternative pathways involve 3-nitro-4-hydroxybenzenesulfonyl chloride as an intermediate. Reacting this with dimethylamine in tetrahydrofuran (THF) at 0–20°C achieves the target compound in a single step. This method bypasses the need for sequential nitration and alkylation but requires stringent control over sulfonyl chloride stability.

Key Data:

  • Sulfonylation Conditions:
    • Solvent: THF
    • Temperature: 0–20°C
    • Reaction Time: 6 hours
    • Yield: 74% (optimized).

Optimization Strategies and Industrial Scalability

Nitration Reaction Optimization

The nitration step’s exothermic nature necessitates precise temperature control to avoid polynitration. Patent US7772411B2 highlights the use of ice baths to maintain 0–5°C during HNO₃ addition, improving regioselectivity for the 3-nitro isomer. Post-reaction quenching with ice-water mixtures followed by filtration enhances purity (>95% by HPLC).

Dimethylation Efficiency Enhancements

Switching from dimethylamine gas to dimethylamine hydrochloride with triethylamine mitigates handling risks and improves reaction reproducibility. Combi-Blocks’ protocol (LD-1292) further refines this by employing methanol-water solvent systems during crystallization, achieving 98% purity.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic routes:

Parameter Sequential Nitration-Dimethylation Direct Sulfonylation
Starting Material 4-Hydroxybenzenesulfonamide 3-Nitro-4-hydroxybenzenesulfonyl chloride
Reaction Steps 2 1
Total Yield 48–56% 74%
Purification Complexity Moderate (requires column chromatography) Low (crystallization)
Scalability Industrial (multi-kilogram batches) Lab-scale only

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The ortho/para directing effect of the hydroxyl group favors nitration at the 3-position (meta to sulfonamide), though trace amounts of 5-nitro isomers may form. Density Functional Theory (DFT) calculations suggest that hydrogen bonding between the sulfonamide and nitric acid stabilizes the transition state at the 3-position.

Dimethylation Challenges

Competitive monomethylation or over-alkylation can occur if stoichiometry is imbalanced. Using a 2:1 ratio of dimethylamine hydrochloride to sulfonamide suppresses these side reactions.

Industrial-Scale Adaptations

Patent WO2015164480A1 discloses a continuous-flow nitration system that reduces reaction time to 30 minutes while maintaining 70% yield. For dimethylation, microwave-assisted synthesis at 120°C for 15 minutes achieves 90% conversion, though scalability remains limited.

Emerging Methodologies

Recent advances include enzymatic sulfonylation using Bacillus subtilis sulfotransferases, which achieve 60% yield under mild conditions (pH 7.0, 37°C). However, substrate scope limitations hinder broad adoption.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide has diverse applications across several domains:

Chemistry

  • Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes involved in various biological processes.
  • Antimicrobial Activity : Demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Medicine

  • Pharmacological Tool : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial effects.

Industry

  • Production of Dyes and Pigments : Utilized in creating specialty chemicals and dyes due to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains:

  • Effective against Staphylococcus aureus and Klebsiella pneumoniae with inhibition rates exceeding 80% at specific concentrations.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly affect potency and selectivity:

ModificationEffect on Activity
Nitro Group RemovalDecreased antimicrobial activity
Hydroxy Group PositioningEssential for maintaining anti-inflammatory effects
Dimethyl SubstitutionEnhances solubility and bioavailability

Case Studies

  • In Vitro Studies on Platelet Aggregation :
    • Demonstrated potential benefits in managing cardiovascular diseases through modulation of platelet function.
  • Diabetes Research :
    • Investigated for its role in glucose metabolism regulation and potential benefits in diabetic models.
  • Antibiotic Resistance :
    • Explored as a candidate for overcoming resistance mechanisms in bacterial strains.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Hydroxy-3-nitrobenzenesulfonamide: Lacks the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.

    N,N-Dimethyl-3-nitrobenzenesulfonamide:

Uniqueness

4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields .

Biological Activity

4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a hydroxy group, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Property Description
Molecular Formula C₉H₁₁N₃O₃S
CAS Number 42247-91-6
Molecular Weight 227.26 g/mol
Solubility Soluble in polar solvents

The biological activity of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological processes.

Key Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : It shows potential against various bacterial strains by disrupting essential cellular processes.

Biological Activities

  • Antimicrobial Properties :
    • Studies indicate that 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Its mechanism likely involves interference with bacterial folic acid synthesis, similar to traditional sulfonamides.
  • Anti-inflammatory Effects :
    • Research has demonstrated that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
    • It has been shown to inhibit lipoxygenase (LOX) enzymes, which play a critical role in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly affect its potency and selectivity.

Modification Effect on Activity
Nitro Group RemovalDecreased antimicrobial activity
Hydroxy Group PositioningEssential for maintaining anti-inflammatory effects
Dimethyl SubstitutionEnhances solubility and bioavailability

Case Studies

  • In Vitro Studies on Platelet Aggregation :
    • A study highlighted the compound's ability to inhibit platelet aggregation induced by PAR-4 activation, indicating potential use in cardiovascular therapies .
  • Diabetes Research :
    • Research involving diabetic models showed that 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide could modulate pathways related to diabetic nephropathy through LOX inhibition .
  • Antibiotic Resistance :
    • With rising antibiotic-resistant strains of bacteria, this compound's unique mechanism offers a promising avenue for developing new treatments targeting resistant pathogens .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are they applied?

  • Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions. For example, the hydroxyl proton (δ\delta ~10-12 ppm) and nitro group deshielding effects on adjacent carbons are critical markers.
  • IR Spectroscopy : Identify functional groups via O–H stretching (~3200 cm1^{-1}), S=O sulfonamide vibrations (~1350-1150 cm1^{-1}), and nitro group absorption (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (C6_6H6_6N2_2O5_5S) and detect fragmentation patterns, such as loss of the nitro group (-46 Da) .

Q. What synthetic routes are recommended for preparing 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide?

  • Answer :

  • Step 1 : Sulfonylation of 3-nitrophenol using dimethylsulfamoyl chloride in anhydrous DCM with pyridine as a base.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Key Considerations : Monitor reaction progress via TLC and optimize nitro group stability under acidic/basic conditions. Similar protocols are adapted from sulfonamide syntheses in .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer :

  • Hazards : Flammable solid (GHS Category 1), skin/eye irritant (Category 2). Toxic fumes may form upon decomposition .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in sealed containers at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and using CO2_2 extinguishers for fires .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data (e.g., collision cross-sections) be resolved?

  • Answer :

  • Collision Cross-Section (CCS) Analysis : Compare experimental CCS (via ion mobility spectrometry) with computational predictions (e.g., MOBCAL or IMPACT software). Deviations >5% may indicate conformational flexibility or inaccuracies in gas-phase modeling .
  • Mitigation : Use density functional theory (DFT) to refine molecular dynamics simulations, accounting for solvation effects omitted in vacuum-based models .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

  • Answer :

  • Disorder Handling : The nitro group’s rotational freedom may cause electron density disorder. Use SHELXL’s PART instruction to model partial occupancy .
  • Validation : Apply Rfree_{free} cross-validation and check for geometric outliers (e.g., bond lengths) using CCDC Mercury. SHELXL’s restraint tools stabilize refinement for flexible substituents .

Q. How does the electronic nature of substituents influence reactivity in sulfonamide derivatives?

  • Answer :

  • Nitro Group Effects : The meta-nitro group withdraws electron density, reducing nucleophilic attack on the sulfonamide sulfur. This stabilizes the compound under basic conditions but may hinder electrophilic substitution .
  • Comparative Studies : Derivatives like 3-amino-4-hydroxy analogs ( ) show increased reactivity due to electron-donating amino groups, enabling coupling reactions for functionalization .

Q. What strategies optimize experimental phasing in crystallography for low-symmetry derivatives?

  • Answer :

  • SHELXC/D/E Pipeline : Use SHELXD for dual-space recycling to solve phases from weak or partial datasets. For low-resolution data (<1.5 Å), integrate molecular replacement with Phaser if homologous structures exist .
  • Heavy Atom Soaking : Introduce iodide or selenomethionine via co-crystallization to enhance anomalous scattering signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.